![molecular formula C14H24N4OS B2502809 (E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide CAS No. 2411336-06-4](/img/structure/B2502809.png)
(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide
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Description
The compound appears to contain functional groups common in organic chemistry, such as amide and thiazole groups . These groups are often found in biologically active compounds, including drugs and natural products .
Chemical Reactions Analysis
The reactivity of a compound depends on its functional groups. Amides, for example, can undergo hydrolysis, especially under acidic or basic conditions . Thiazoles can participate in various reactions, such as S_NAr (nucleophilic aromatic substitution) or metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Computational methods can also provide estimates .Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-11-12(20-14(16-11)18(4)5)8-9-15-13(19)7-6-10-17(2)3/h6-7H,8-10H2,1-5H3,(H,15,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYDNXJHJOCBC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)CCNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N(C)C)CCNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}but-2-enamide |
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